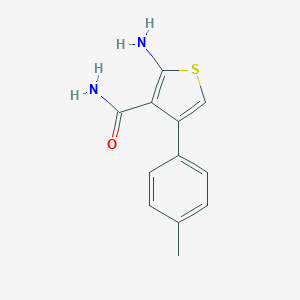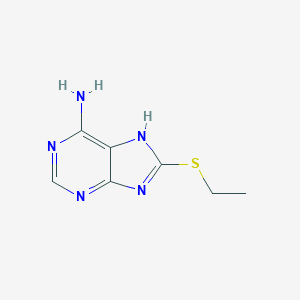
2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide
説明
2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.31 . The compound is also known as 2-Amino-4-methylthiophene-3-carboxylic Acid Ethyl Ester .
Synthesis Analysis
The synthesis of this compound and related compounds often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2OS/c1-7-2-4-8(5-3-7)9-6-16-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) .Chemical Reactions Analysis
In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .科学的研究の応用
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal properties. This was observed in two biologically active derivatives which showed no significant intermolecular interactions but had an intramolecular N-H.N hydrogen bond, forming a pseudo-six-membered ring, thus stabilizing the molecular conformation and limiting flexibility (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).
Antinociceptive Activity
- Compounds synthesized from 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives, which include the 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide, showed potential antinociceptive activity. This finding is significant in the field of pain management (S. Shipilovskikh, V. Y. Vaganov, R. Makhmudov, A. Rubtsov, 2020).
Antimicrobial Activity
- The antimicrobial activity of certain Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide has been documented. This suggests its application in developing new antibiotic agents (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2012).
Gewald Reaction Applications
- A facile four-component Gewald reaction was studied for the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This highlights the chemical versatility and potential applications in synthetic chemistry (M. S. Abaee, Somaye Cheraghi, 2013).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
- Novel substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed promising antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating its potential in the development of new treatments for various neurological and cardiovascular disorders (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).
Crystal Structure Analysis
- The crystal and molecular structure of similar compounds has been investigated to understand their molecular geometry and intermolecular interactions. This is crucial for drug design and understanding how these compounds can be manipulated for specific biological activities (D. Dey, V. Prakash, Vasu, J. Saravanan, D. Chopra, 2012).
Synthesis of Biologically Active Compounds
- Utilizing 2-Aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives has been explored. This underlines its role in creating new compounds with potential pharmaceutical applications (W. Wardakhan, G. Elmegeed, F. M. Manhi, 2005).
作用機序
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
特性
IUPAC Name |
2-amino-4-(4-methylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-4-8(5-3-7)9-6-16-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUTZZDIMOSAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Phenoxy-ethylsulfanyl)-benzoimidazol-1-yl]-ethanol](/img/structure/B493834.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B493835.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493842.png)
![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)
![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)
![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)
![1-(4-{2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone](/img/structure/B493853.png)
![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]ethanol](/img/structure/B493855.png)
![2-Chlorobenzyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493856.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B493857.png)
